molecular formula C14H25NO2 B14230978 2-acetyl-N,N,3-trimethylnon-2-enamide CAS No. 827574-22-1

2-acetyl-N,N,3-trimethylnon-2-enamide

Cat. No.: B14230978
CAS No.: 827574-22-1
M. Wt: 239.35 g/mol
InChI Key: ORLQLECKLQNZQJ-UHFFFAOYSA-N
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Description

2-Acetyl-N,N,3-trimethylnon-2-enamide is a structurally complex acetamide derivative characterized by an enamide backbone (non-2-enamide) with acetyl and methyl substituents. Its molecular architecture includes an α,β-unsaturated carbonyl system (enamide), which confers unique electronic properties and reactivity.

Properties

CAS No.

827574-22-1

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

2-acetyl-N,N,3-trimethylnon-2-enamide

InChI

InChI=1S/C14H25NO2/c1-6-7-8-9-10-11(2)13(12(3)16)14(17)15(4)5/h6-10H2,1-5H3

InChI Key

ORLQLECKLQNZQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C(=O)C)C(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-acetyl-N,N,3-trimethylnon-2-enamide involves several steps. One common synthetic route includes the acetylation of N,N,3-trimethylnon-2-enamide under controlled conditions. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or triethylamine to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial production methods for 2-acetyl-N,N,3-trimethylnon-2-enamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

2-acetyl-N,N,3-trimethylnon-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-acetyl-N,N,3-trimethylnon-2-enamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-acetyl-N,N,3-trimethylnon-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-acetyl-N,N,3-trimethylnon-2-enamide with structurally or functionally related acetamides, focusing on synthesis, substituent effects, and applications.

Chloro-Substituted Acetamides in Agrochemicals

  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structure: Chloroacetyl group with methoxymethyl and diethylphenyl substituents. Application: Herbicide targeting weed lipid biosynthesis. The chloro group enhances electrophilicity, critical for enzyme inhibition. Comparison: Unlike 2-acetyl-N,N,3-trimethylnon-2-enamide, alachlor’s chloro substituent increases environmental persistence, raising regulatory concerns .
  • Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Structure: Propoxyethyl substituent replaces methoxymethyl in alachlor. Impact: The longer alkoxy chain improves soil mobility and bioavailability, demonstrating how minor structural changes alter agrochemical performance .

Heterocyclic Acetamides with Thiophene/Thienyl Groups

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide

    • Structure : Thiophene ring fused with acetyl and bromoacetamide groups.
    • Synthesis : Prepared via N-acylation of 3-acetylthiophen-2-amine. The thiophene moiety enhances π-conjugation, relevant in materials science or as a pharmacophore .
  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Structure: Chlorobenzoyl and ethylthiophene substituents. Application: Potential use in antimicrobial or antitumor agents, where the chlorobenzoyl group may enhance lipophilicity and target affinity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Key Substituents Application Synthesis Yield (If Available) Key Reference
2-Acetyl-N,N,3-trimethylnon-2-enamide Acetyl, N,N,3-trimethyl, enamide Pharmaceutical intermediate N/A
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicide N/A
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene, bromoacetyl Materials science N/A
2-Acetyl-N,N-diethylpent-4-ynamide Diethylamide, terminal alkyne Furan synthesis precursor 57–72%

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Type Example Compound Effect on Properties
Chloro Alachlor Increases electrophilicity, environmental persistence
Spirocyclic systems Diazaspiro[3.4]octane derivative Enhances conformational rigidity
Thiophene/Thienyl groups N-(3-Acetyl-2-thienyl)acetamide Improves π-conjugation for electronic applications

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